![molecular formula C15H23BrO2 B14264928 9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne CAS No. 141023-35-0](/img/structure/B14264928.png)
9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a brominated allyl ether group, a methoxy group, and a dimethylated non-1-en-6-yne backbone, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne typically involves the following steps:
Etherification: The formation of an ether bond between the brominated prop-2-en-1-yl group and the methoxy-4,4-dimethylnon-1-en-6-yne backbone.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the brominated allyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used under mild conditions.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Alkyl derivatives.
Substitution: Azides, nitriles.
Wissenschaftliche Forschungsanwendungen
9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne exerts its effects involves interactions with specific molecular targets and pathways. The brominated allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biological pathways, including signal transduction and gene expression, contributing to the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-[(2-Bromoprop-2-en-1-yl)oxy]methylbenzene
- 2-{4-[(2-Bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
- 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan
Uniqueness
Compared to similar compounds, 9-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxy-4,4-dimethylnon-1-en-6-yne stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a brominated allyl ether and a methoxy group enhances its versatility in synthetic applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
141023-35-0 |
|---|---|
Molekularformel |
C15H23BrO2 |
Molekulargewicht |
315.25 g/mol |
IUPAC-Name |
9-(2-bromoprop-2-enoxy)-5-methoxy-4,4-dimethylnon-1-en-6-yne |
InChI |
InChI=1S/C15H23BrO2/c1-6-10-15(3,4)14(17-5)9-7-8-11-18-12-13(2)16/h6,14H,1-2,8,10-12H2,3-5H3 |
InChI-Schlüssel |
MVPOMFJNQZMVAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=C)C(C#CCCOCC(=C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
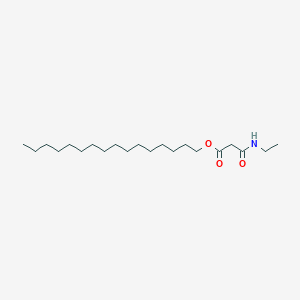
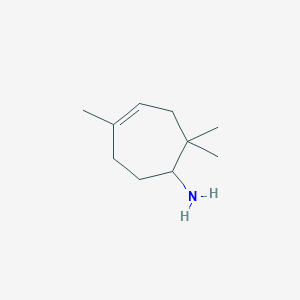
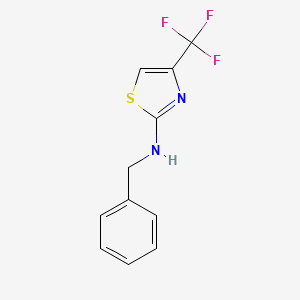
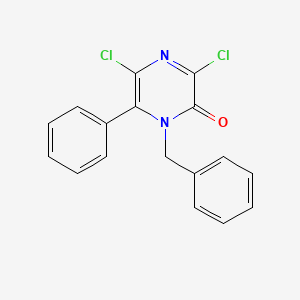
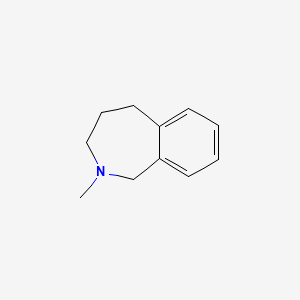
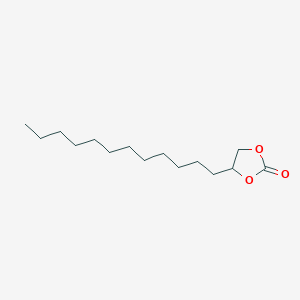
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
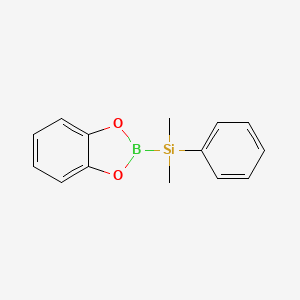
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
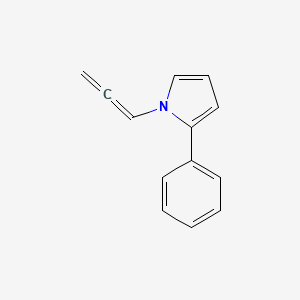
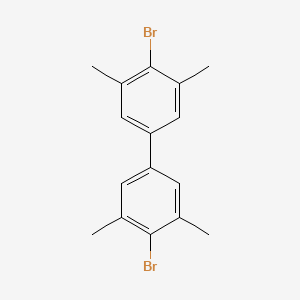
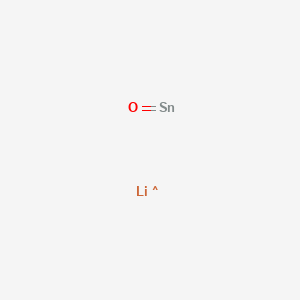
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
